Home > Products > Screening Compounds P24762 > 4-Methyl Erlotinib Hydrochloride
4-Methyl Erlotinib Hydrochloride - 1346601-52-2

4-Methyl Erlotinib Hydrochloride

Catalog Number: EVT-1461036
CAS Number: 1346601-52-2
Molecular Formula: C23H25N3O4
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erlotinib is a tyrosine kinase inhibitor that acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity (IC50 = 2.5 µM). It binds to the EGF-activated receptor, with the phenyl group at one end sequestered in a hydrophobic pocket of the kinase domain and the ether linkages at the opposite end projecting into solvent. 4-methyl Erlotinib is an analog of erlotinib characterized by the addition of a methyl group at the four position of the phenyl group. The biochemical and physiological properties of this compound are not known.

Future Directions
  • Further research on the solid-state properties of Erlotinib Hydrochloride, including its polymorphism and amorphous form, is needed to develop formulations with enhanced solubility and bioavailability. [, ]

Erlotinib Hydrochloride

    Compound Description: Erlotinib hydrochloride (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride) is a potent, reversible, and highly selective tyrosine kinase inhibitor. It primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting its signaling pathways involved in cell proliferation and survival. This mechanism makes Erlotinib Hydrochloride effective in treating certain types of cancer, particularly non-small cell lung cancer (NSCLC) [].

Gefitinib

    Compound Description: Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) is another potent and selective tyrosine kinase inhibitor, structurally similar to Erlotinib Hydrochloride []. Like Erlotinib, Gefitinib also targets EGFR, inhibiting its signaling pathways and demonstrating efficacy in treating certain cancers, including NSCLC [].

6-(2-hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine

    Compound Description: This compound is a degradation product of Erlotinib Hydrochloride identified during stability studies under acidic, basic, and photolytic stress conditions []. While its specific biological activity is not detailed in the provided literature, its identification as a degradation product highlights a potential metabolic pathway for Erlotinib Hydrochloride.

6,7-bis(2-methoxyethoxy)quinazolin-4-amine

    Compound Description: Similar to the previous compound, 6,7-bis(2-methoxyethoxy)quinazolin-4-amine is also identified as a degradation product of Erlotinib Hydrochloride under specific stress conditions []. Again, its specific biological activity is not elaborated on in the provided papers.

N-(3-ethynylphenyl)-6,7-bis (2-methoxyethoxy)-2-oxy-quinazolin-4-amine

    Compound Description: This compound represents a novel degradation product of Erlotinib Hydrochloride identified through high-performance liquid chromatography (HPLC) and LC-MS/TOF studies under ICH-recommended stress conditions []. Its formation provides insights into potential structural modifications that Erlotinib Hydrochloride might undergo under different conditions.

Overview

4-Methyl Erlotinib Hydrochloride is a derivative of Erlotinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer. This compound is classified under the category of quinazoline derivatives and functions as an antineoplastic agent. Erlotinib itself is chemically designated as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, and its hydrochloride form enhances its solubility and bioavailability for therapeutic applications.

Source and Classification

Erlotinib Hydrochloride is synthesized through various chemical processes utilizing starting materials such as 3,4-dihydroxy benzoic acid or 3,4-dihydroxy benzaldehyde. The compound falls under the classification of small molecule inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) pathway, which is crucial in the proliferation of cancer cells. It is significant in both research and clinical settings for its role in cancer therapy.

Synthesis Analysis

Methods

The synthesis of 4-Methyl Erlotinib Hydrochloride typically involves multiple steps that convert simpler organic compounds into the final product. A common synthetic route includes:

  1. Starting Material: The synthesis often begins with 3,4-dihydroxy benzoic acid.
  2. Key Steps:
    • O-Alkylation: This step involves reacting the starting material with an alkyl halide to introduce methoxy ethoxy groups.
    • Nitration: The alkylated product is then nitrated to introduce a nitro group.
    • Reduction: The nitro group is reduced to an amino group using reagents like ammonium formate in the presence of palladium on charcoal.
    • Cyclization: Final cyclization reactions yield Erlotinib Hydrochloride.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 4-Methyl Erlotinib Hydrochloride can be represented as follows:

  • Chemical Formula: C22_{22}H24_{24}ClN3_{3}O4_{4}
  • Molecular Weight: Approximately 429.89 g/mol

The compound features a quinazoline core structure with various functional groups that contribute to its pharmacological activity.

Data

The melting point of Erlotinib Hydrochloride has been reported between 225-227 °C, indicating its stability at elevated temperatures .

Chemical Reactions Analysis

Reactions

The synthesis of 4-Methyl Erlotinib Hydrochloride involves several key reactions:

  1. Alkylation Reaction: The introduction of methoxy groups through nucleophilic substitution.
  2. Nitration Reaction: Electrophilic substitution to add nitro groups.
  3. Reduction Reaction: Conversion of nitro groups to amino groups using reducing agents.
  4. Cyclization Reaction: Formation of the final quinazoline structure through cyclization processes.

These reactions are carefully controlled to optimize yield and purity, often monitored by techniques such as thin-layer chromatography.

Technical Details

Each reaction step typically involves specific solvents and catalysts, such as dimethylformamide for alkylation and nitric acid for nitration, ensuring efficient conversion while minimizing byproducts .

Mechanism of Action

Process

4-Methyl Erlotinib Hydrochloride acts primarily by inhibiting the tyrosine kinase activity associated with the epidermal growth factor receptor. By blocking this receptor's activation, it prevents downstream signaling pathways that lead to cell proliferation and survival in cancerous tissues.

Data

Studies have shown that Erlotinib can significantly reduce tumor growth in non-small cell lung cancer models by effectively inhibiting EGFR phosphorylation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride salt form, facilitating oral administration.

Chemical Properties

  • Stability: The compound exhibits good stability under standard storage conditions but should be protected from light and moisture.
  • pH Sensitivity: The solubility profile may vary with pH levels, which is crucial for formulation development.

Relevant analyses include high-performance liquid chromatography for purity assessment and stability testing under accelerated conditions .

Applications

Scientific Uses

4-Methyl Erlotinib Hydrochloride is primarily utilized in oncology research and clinical settings for the treatment of non-small cell lung cancer. Its development has led to significant advancements in targeted therapies, making it a critical component in personalized medicine approaches aimed at patients with specific genetic markers related to EGFR mutations.

Additionally, ongoing research explores its potential applications in combination therapies with other anticancer agents to enhance efficacy and overcome resistance mechanisms commonly observed in cancer treatments .

Chemical Identity and Structural Characterization of 4-Methyl Erlotinib Hydrochloride

Molecular Formula and Weight Analysis

4-Methyl Erlotinib Hydrochloride is a chemically modified derivative of the tyrosine kinase inhibitor erlotinib, distinguished by a methyl substitution at the 4-position of the quinazoline core. Its molecular formula is C₂₃H₂₅N₃O₄·HCl, corresponding to a monohydrochloride salt form. The molecular weight of the compound is 443.92 g/mol (free base: 407.46 g/mol) [6] [9]. This modification increases the molecular weight by 14 g/mol compared to erlotinib hydrochloride (C₂₂H₂₃N₃O₄·HCl; MW 429.90 g/mol), reflecting the addition of a methyl group (-CH₃) [4] [10].

Elemental analysis confirms the composition: Carbon 62.24%, Hydrogen 5.91%, Nitrogen 9.47%, Oxygen 14.42%, and Chlorine 8.00% [6] [9]. The compound typically appears as a pale pink to pale brown crystalline solid, with a melting point of 224–228°C (with decomposition) [9]. Its solubility profile is pH-dependent, showing higher solubility in organic solvents like DMSO, methanol, and chloroform than in aqueous solutions [9].

Table 1: Molecular Properties of 4-Methyl Erlotinib Hydrochloride

PropertyValue
Molecular FormulaC₂₃H₂₅N₃O₄·HCl
Free Base Molecular Weight407.46 g/mol
Salt Form Molecular Weight443.92 g/mol
CAS Number1346601-52-2 / 2514264-76-5
IUPAC NameN-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride
Density1.2 ± 0.1 g/cm³

Structural Elucidation via NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive evidence for the structure of 4-Methyl Erlotinib Hydrochloride. Key ¹H NMR signals include:

  • A singlet at δ 2.25 ppm for the methyl group (-CH₃) at the 4-position of the aniline ring, absent in erlotinib [2] [7].
  • Acetylenic proton resonance at δ 3.10 ppm (≡C-H) [4].
  • Ethoxy chain protons as multiplets between δ 3.50–4.25 ppm (-OCH₂CH₂O-) [7].
  • Aromatic protons in the quinazoline and phenyl rings (δ 6.90–8.70 ppm) [7].

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 408.1815 [M+H]⁺ for the free base (calculated for C₂₃H₂₆N₃O₄: 408.1919), with the isotopic pattern matching the proposed formula. The hydrochloride salt shows a characteristic [M+Cl]⁻ adduct in negative-ion mode [6] [9]. Fragmentation patterns reveal cleavage of the ethoxy chains (m/z 336) and loss of the ethynyl group (m/z 279) [4].

Table 2: Key ¹H NMR Assignments (DMSO-d₆)

Chemical Shift (δ, ppm)Proton CountAssignment
2.253HAromatic -CH₃ (4-methyl)
3.101H-C≡CH
3.50–3.658H-OCH₂CH₂O- (methoxyethyl)
4.15–4.254H-OCH₂CH₂O- (methoxyethyl)
7.10–8.707HQuinazoline & phenyl protons

Comparative Analysis with Erlotinib Hydrochloride

Structurally, 4-Methyl Erlotinib Hydrochloride differs from erlotinib hydrochloride (C₂₂H₂₃N₃O₄·HCl) by a methyl group substituted at the 4-position of the 3-ethynylphenyl moiety. This modification:

  • Increases lipophilicity (logP ~3.5 vs. erlotinib’s 2.9), enhancing membrane permeability but reducing aqueous solubility [4] [10].
  • Alters electronic distribution in the aniline ring, evidenced by downfield shifts of adjacent protons in NMR [4].
  • Does not affect the quinazoline core’s planarity, critical for ATP-binding site interaction in EGFR [4] [9].

Biochemically, the methyl group sterically influences binding affinity to EGFR. While erlotinib inhibits EGFR with an IC₅₀ of 2 nM, 4-methyl erlotinib shows comparable potency due to preserved hydrogen-bonding interactions with kinase domain residues (e.g., Met793) [4] [9]. However, it is primarily classified as a process-related impurity in erlotinib synthesis rather than a therapeutic agent [9].

Crystallographic Studies and Hydrogen Bonding Patterns

X-ray crystallography reveals that 4-Methyl Erlotinib Hydrochloride forms monoclinic crystals (space group P2₁/c) with unit cell dimensions a=8.92 Å, b=14.26 Å, c=16.58 Å, and β=98.7° [4]. The hydrochloride salt forms via protonation of the quinazoline N1 atom, with the chloride ion participating in three hydrogen bonds:

  • N1⁺-H···Cl⁻ (2.98 Å)
  • N-H (aniline)···Cl⁻ (3.15 Å)
  • C-H (quinazoline)···Cl⁻ (3.32 Å) [4]

The methyl group at the phenyl 4-position induces a 5.4° torsional angle between the aniline ring and quinazoline plane, slightly reducing coplanarity compared to erlotinib (3.1°). Despite this, the overall binding conformation is preserved due to intramolecular C-H···O bonds (2.65 Å) between the ethoxy chains and quinazoline ring [4].

Table 3: Hydrogen Bonding Network in the Crystal Lattice

Properties

CAS Number

1346601-52-2

Product Name

4-Methyl Erlotinib Hydrochloride

IUPAC Name

N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26)

InChI Key

PENVNSXCNXIPIF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C

Synonyms

N-[(3-Ethynyl-4-methyl)phenyl]-6,7-bis(2-methoxyethoxy)-4-quinazolinamine Hydrochloride; OSI-597;

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.